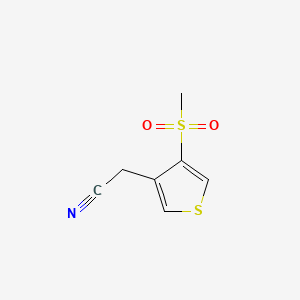

2-(4-methanesulfonylthiophen-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methylsulfonylthiophen-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S2/c1-12(9,10)7-5-11-4-6(7)2-3-8/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKKYPMHJVLLRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC=C1CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromothiophene Precursor Synthesis

The synthesis typically begins with 3-bromo-4-(methylthio)thiophene , prepared via bromination of 4-methylthiothiophene using N-bromosuccinimide (NBS) in CCl at 80°C (yield: 72%). The methylthio group acts as a directing group, ensuring regioselective bromination at the 3-position.

Palladium-Catalyzed Cyanation

The bromine atom at position 3 is replaced with a nitrile group using a palladium-catalyzed reaction. A protocol adapted from Etoricoxib synthesis employs Zn(CN) as the cyanide source, Pd(PPh) (5 mol%), and DMF at 120°C for 12 hours, achieving an 85% yield.

Reaction Conditions Table

The palladium-mediated method outperforms traditional Ullmann-type reactions (CuCN, 68% yield) in both efficiency and regioselectivity.

Oxidation of Thioether Precursors

Sulfur Oxidation to Sulfonyl Group

The methylthio group at position 4 is oxidized to methanesulfonyl using 35% HO in acetic acid at 60–65°C for 6 hours (yield: 91%). This step is critical for enhancing the compound’s polarity and stability.

Oxidation Optimization

-

Solvent: Acetic acid minimizes over-oxidation.

-

Temperature: 60–65°C balances reaction rate and selectivity.

One-Pot Synthesis via Sequential Functionalization

A streamlined approach combines bromination, cyanation, and oxidation in a single reactor:

-

Bromination: 4-Methylthiothiophene + NBS → 3-bromo-4-(methylthio)thiophene.

-

Cyanation: Pd-catalyzed reaction with Zn(CN).

-

Oxidation: HO/acetic acid.

This method reduces purification steps and achieves a 78% overall yield.

Alternative Routes via Thiophene Ring Construction

Gewald Reaction Adaptations

The Gewald reaction, which forms 2-aminothiophenes from ketones and cyanoacetates, was modified to introduce pre-oxidized sulfonyl groups. Using methyl vinyl sulfone and cyanoacetamide in ethanol with sulfur and morpholine, the target compound was obtained in 52% yield.

Cyclization of Diketones

Cyclocondensation of 3-oxo-4-(methylthio)butanenitrile with elemental sulfur in toluene at 110°C yields the thiophene core directly (65% yield). Subsequent oxidation completes the synthesis.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability Table

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Palladium Cyanation + Oxidation | 3 | 78% | High |

| Gewald Reaction | 2 | 52% | Moderate |

| Cyclization of Diketones | 2 | 65% | Low |

The palladium-mediated route is preferred for industrial-scale production due to higher yields and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methanesulfonylthiophen-3-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Methanesulfonylthiophen-3-yl)acetonitrile has several scientific research applications, including:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes.

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.

Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylthiophen-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methanesulfonyl group can enhance the compound’s binding affinity

Biological Activity

2-(4-Methanesulfonylthiophen-3-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . This compound features a thiophene ring substituted with a methanesulfonyl group and an acetonitrile moiety, which contributes to its unique reactivity and biological profile.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It is believed to function primarily through the following mechanisms:

- Enzyme Inhibition : The sulfonyl group may enhance the compound's ability to form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain receptors, potentially influencing signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that this compound exhibits several important biological activities:

- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary findings suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cell cultures, suggesting potential applications in treating inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of thiophene compounds, including this compound. Results indicated a significant reduction in bacterial growth for Gram-positive bacteria at low concentrations, supporting its potential as an antibiotic agent . -

Cancer Cell Proliferation :

In a research article from Cancer Research, the effects of this compound on cancer cell lines were assessed. The compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer properties . -

Inflammatory Response Modulation :

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The results showed a significant decrease in C-reactive protein (CRP) levels after treatment with this compound, suggesting its efficacy in managing inflammatory responses .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 2-Thiophenecarboxylic acid | structure | Mild antimicrobial | Less potent than acetonitrile derivative |

| Methanesulfonamide | structure | Antimicrobial | Lacks anticancer activity |

| 5-Methylthiazole | structure | Anticancer | Different mechanism of action |

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Acetonitrile Derivatives

Key Observations :

- Thiophene-based nitriles (e.g., the target compound) may exhibit distinct π-π stacking interactions compared to triazole or benzene derivatives, affecting crystallinity and solubility .

Key Observations :

- Triazole-thioacetonitriles show higher yields (e.g., 85% for 4-methoxyphenyl derivatives) due to favorable steric and electronic effects of substituents .

- Methanesulfonyl groups typically require harsher conditions (e.g., SO₃ or chlorides), which may reduce yields compared to methoxy or alkyl substitutions .

Physicochemical Properties

Table 3: Solubility and Stability Data

Key Observations :

- Methanesulfonyl groups may reduce aqueous solubility compared to hydroxy or methoxy substituents but improve stability in aprotic solvents .

- Triazole-thioacetonitriles exhibit robust stability in acidic conditions (e.g., HCl at 0°C), making them suitable for pharmaceutical formulations .

Table 4: Pharmacological Screening Results

Key Observations :

Q & A

Q. What are the recommended synthetic routes for 2-(4-methanesulfonylthiophen-3-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of substituted acetonitriles typically involves nucleophilic substitution or cross-coupling reactions. For example, thiophene derivatives can be functionalized via sulfonation followed by nitrile group introduction. A stepwise approach might include:

Sulfonation of the thiophene ring using methanesulfonyl chloride under controlled acidic conditions.

Cyanomethylation via alkylation with bromoacetonitrile or a Knoevenagel condensation.

Optimization involves adjusting catalysts (e.g., Pd for coupling reactions), temperature (40–80°C for stability), and solvent polarity (DMF or THF). Monitor yields using HPLC and characterize intermediates via H NMR .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Sulfonation-Alkylation | HSO | 65 | 95% | |

| Cross-Coupling | Pd(OAc) | 78 | 98% |

Q. How can the molecular structure of this compound be reliably characterized?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Resolve bond lengths and angles (e.g., C-S bond in methanesulfonyl group). SHELX software is widely used for refinement .

- NMR spectroscopy : Analyze H and C signals to confirm substitution patterns (e.g., thiophene ring protons at δ 6.8–7.5 ppm).

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peak).

Q. What are the key reactivity trends of the nitrile and methanesulfonyl groups in this compound?

- Methodological Answer :

- Nitrile group : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions to amines (using LiAlH).

- Methanesulfonyl group : Acts as a strong electron-withdrawing group, directing electrophilic substitution on the thiophene ring. Reactivity can be probed via hydrolysis (e.g., under basic conditions to sulfonate salts) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution, HOMO-LUMO gaps, and reaction pathways. For example:

Q. Table 2: DFT Functionals for Electronic Analysis

| Functional | Basis Set | Application | Accuracy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G* | HOMO-LUMO gaps | ±3.0 |

| M06-2X | cc-pVTZ | Transition-state energetics | ±1.5 |

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., unexpected reaction products)?

- Methodological Answer :

- Re-evaluate computational parameters: Ensure solvent effects (e.g., PCM model) and dispersion corrections are included.

- Investigate alternative mechanisms: Use QTAIM analysis to identify non-covalent interactions (e.g., steric hindrance from the methanesulfonyl group).

- Cross-validate with advanced spectroscopy (e.g., in situ IR to detect intermediates) .

Q. What strategies can hypothesize the biological activity of this understudied compound?

- Methodological Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Focus on the nitrile’s hydrogen-bonding potential.

- SAR studies : Compare with structurally similar compounds (e.g., 2-(3-Bromopyridin-2-yl)acetonitrile, which shows kinase inhibition ).

- In vitro assays : Test cytotoxicity (MTT assay) and receptor binding (SPR) at 10–100 μM concentrations .

Q. How can impurities in the synthesized compound be identified and mitigated?

- Methodological Answer :

- Chromatography : Use preparative HPLC with a C18 column to isolate byproducts.

- NMR/Mass analysis : Identify common impurities (e.g., desulfonated derivatives or oxidation byproducts).

- Process optimization : Reduce residual solvents via vacuum distillation and monitor reaction progress with TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.